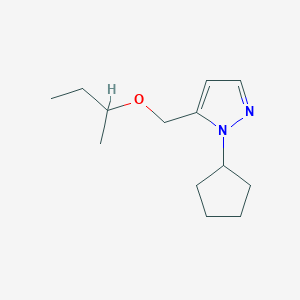
Methyl 2-(1-adamantylmethylcarbamoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-adamantylmethylcarbamoylamino)acetate is a chemical compound that is derived from adamantane, a bulky, rigid, and diamondoid structure that imparts unique properties to its derivatives. Although the provided papers do not directly discuss Methyl 2-(1-adamantylmethylcarbamoylamino)acetate, they do provide insights into related adamantane derivatives, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of adamantane derivatives typically involves reactions with adamantane-based amines. For instance, the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates is achieved by reacting adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines with ethyl isothiocyanatoacetate, yielding products in high yields of 85–95% . This suggests that the synthesis of Methyl 2-(1-adamantylmethylcarbamoylamino)acetate might also involve a similar approach, using adamantane-based amines and appropriate reagents to introduce the carbamoylamino group.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which influences the geometry and electronic properties of the compound. For example, in [1-(1-Adamantylamino)ethylidene]oxonium methanesulfonate, the non-H atoms of the acetamido group are essentially planar, and there is a notable elongation of the carbonyl C=O bond and shortening of the amide C–N bond . These structural details highlight the influence of the adamantane moiety on the bonding parameters and could be indicative of the structural characteristics of Methyl 2-(1-adamantylmethylcarbamoylamino)acetate.
Chemical Reactions Analysis
Adamantane derivatives are known to undergo various chemical reactions, often retaining the integrity of the adamantane core. The hydrolysis of ethyl {[(adamantan-2-yl)carbamothioyl]amino}acetate in an alkaline medium leads to the formation of {[(adamantan-2-yl)carbamothioyl]amino}acetic acid in almost quantitative yield . This demonstrates the reactivity of the carbamothioyl group in the presence of alkaline conditions, which could be relevant when considering the chemical reactions of Methyl 2-(1-adamantylmethylcarbamoylamino)acetate, particularly hydrolysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl 2-(1-adamantylmethylcarbamoylamino)acetate are not detailed in the provided papers, the properties of adamantane derivatives generally include high thermal stability and a tendency to form crystalline structures. The adamantane core contributes to the rigidity and bulkiness of the molecule, which can affect solubility, melting points, and reactivity. The presence of hydrogen bonds, as seen in [1-(1-Adamantylamino)ethylidene]oxonium methanesulfonate , suggests that similar interactions could be expected in Methyl 2-(1-adamantylmethylcarbamoylamino)acetate, influencing its solubility and crystallization behavior.
Scientific Research Applications
Chemical Reactions and Synthesis
Reactions of methyl esters of adamantane acids with acetonitrile : Methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile in the presence of sodium hydride, producing various nitriles and acetamides. This demonstrates their potential in synthetic organic chemistry for creating complex adamantane derivatives with specific functional groups (Shiryaev et al., 2015).
Catalysis
Pd-Catalyzed intermolecular C-H bond arylation reactions : A study highlighted the efficiency of bulky carboxylic acid derivatives, similar in structure to Methyl 2-(1-adamantylmethylcarbamoylamino)acetate, as ligands in palladium-catalyzed C-H bond arylation reactions. The bulky carboxylate ligands facilitated these reactions under mild conditions, showcasing a potential application in catalytic processes (Tanji et al., 2020).
Polymerization
(1-Adamantyl)methyl glycidyl ether a versatile building block for living polymerization
: The use of adamantyl derivatives in oxyanionic polymerization to control the incorporation of adamantyl moieties into aliphatic polyethers was demonstrated. This research suggests applications in designing polymers with specific thermal properties and solubility profiles (Moers et al., 2014).
Biocatalysis
Selective and efficient biocatalytic oxidation of unactivated adamantyl C-H bonds : This study showcases the application of substrate engineering with ester and amide directing groups to enhance the efficiency and selectivity of biocatalytic oxidation of adamantane frameworks. It indicates the potential for adamantyl derivatives in biocatalytic processes, specifically for selective hydroxylation reactions (Sarkar et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles : Research into adamantyl-triazole derivatives highlighted their potential as antimicrobial and anti-inflammatory agents. This suggests that similar adamantyl derivatives might have applications in developing new therapeutic agents (Al-Omar et al., 2010).
Material Science and Molecular Design
Enantioresolution and Chameleonic Mimicry with Adamantylacetyl Derivatives : A study demonstrated the use of adamantylacetyl derivatives for enantioresolution and chameleonic mimicry, highlighting their potential in material science and molecular design for selective interaction and separation processes (Miragaya et al., 2010).
Future Directions
The future directions for research on “Methyl 2-(1-adamantylmethylcarbamoylamino)acetate” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, unsaturated adamantane derivatives are of significant interest due to their potential use in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
methyl 2-(1-adamantylmethylcarbamoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-20-13(18)8-16-14(19)17-9-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKKAWGUDKEQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

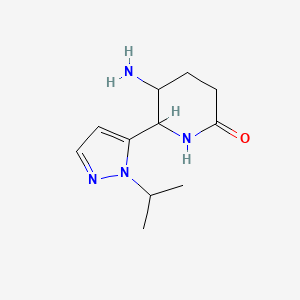
![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)
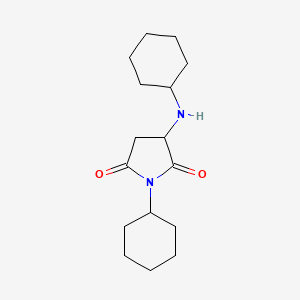

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
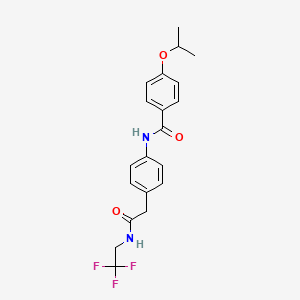
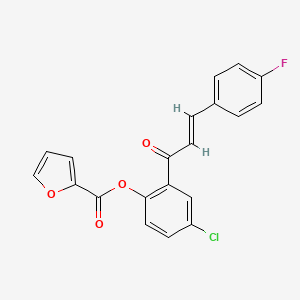
![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)
![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)
